molecular formula C14H11ClF5NO B1420820 [4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1221725-70-7

[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B1420820
CAS No.: 1221725-70-7
M. Wt: 339.69 g/mol
InChI Key: AELMIEIGACJDMX-UHFFFAOYSA-N
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Description

[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the Phenoxy Intermediate: This step involves the reaction of a suitable phenol derivative with a fluorinating agent to introduce the difluorophenoxy group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups or reduce the overall oxidation state of the compound.

    Substitution: The presence of fluorine atoms makes this compound a candidate for nucleophilic substitution reactions, where other nucleophiles can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can produce a variety of substituted phenylmethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the effects of fluorine substitution on biological activity. Its interactions with biological molecules can provide insights into the role of fluorine in drug design and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine: The non-hydrochloride form of the compound.

    [4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanol: A related compound with a hydroxyl group instead of the methanamine group.

    [4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methane: A simpler derivative lacking the amine functionality.

Uniqueness

The uniqueness of [4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride lies in its combination of multiple fluorine atoms and the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO.ClH/c15-12-4-3-10(6-13(12)16)21-9-2-1-8(7-20)11(5-9)14(17,18)19;/h1-6H,7,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELMIEIGACJDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)F)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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